Laricitrin(1-)

Description

Plant Sources and Species-Specific Occurrence

Laricitrin (B37798) is present in the skins of red grapes (Vitis vinifera) but is notably absent in white grape varieties. wikipedia.orgwikipedia.org This is because the biosynthesis of laricitrin, along with other delphinidin-like flavonols such as myricetin (B1677590) and syringetin (B192474), requires the enzyme flavonoid 3',5'-hydroxylase, which is not expressed in white grapes. wikipedia.orgresearchgate.netmdpi.com Consequently, laricitrin is a phenolic compound found in red wine. wikipedia.orgacs.org

**Table 1: Laricitrin and its Glycosides in *Vitis vinifera***

| Compound | Plant Part/Product | Cultivar/Type | Reference |

|---|---|---|---|

| Laricitrin | Red Grape Skins | Various Red Varieties | wikipedia.orgwikipedia.orgresearchgate.net |

| Laricitrin | Red Wine | Various Red Wines | wikipedia.orgacs.org |

| Laricitrin 3-glucoside | Red Grape Skins | Various Red Varieties | acs.orgacs.orgnih.gov |

| Laricitrin 3-glucoside | Red Wine | - | acs.orgacs.org |

| Laricitrin 3-O-galactoside | Red Grape Skins | - | wikipedia.orgresearchgate.net |

| Laricitrin 3-O-(6''-acetyl)-glucoside | Grape Skins and Wine | - | researchgate.net |

| Laricitrin 3-O-(p-coumaroyl)-glucoside | Grape Skins and Wine | - | researchgate.netnih.gov |

| Laricitrin 3,7,5'-triglucoside | Aerial Parts | Barrel Medic (M. truncatula) | acs.org |

| Laricitrin 3,5'-diglucoside | Aerial Parts | Barrel Medic (M. truncatula) | acs.org |

Bog bilberries (Vaccinium uliginosum) are another significant natural source of laricitrin. wikipedia.orgencyclopedia.pub The compound is found in the berries alongside other flavonols like quercetin (B1663063), myricetin, and syringetin. mdpi.comacs.org Research has identified several glycosidic forms of laricitrin in bog bilberries, including laricitrin-3-O-galactoside and laricitrin-3-O-pentoside. tandfonline.com The presence of laricitrin aglycone in bog bilberries has been confirmed through NMR studies. researchgate.net

The composition of flavonols, including laricitrin, can vary based on the geographical origin of the berries. acs.org For example, a study of bog bilberries from Macedonia found that laricitrin glycosides accounted for 12% of the total flavonols. tandfonline.com Another study on Finnish bog bilberries identified quercetin as the major flavonol, followed by myricetin, laricitrin, syringetin, and isorhamnetin (B1672294). acs.org

**Table 2: Laricitrin Derivatives in *Vaccinium uliginosum***

| Compound | Plant Part | Geographic Origin (of study samples) | Reference |

|---|---|---|---|

| Laricitrin | Berries | - | wikipedia.orgencyclopedia.pubmdpi.com |

| Laricitrin-3-O-galactoside | Berries | Macedonia, Finland | tandfonline.com |

| Laricitrin-3-O-pentoside | Berries | Macedonia | tandfonline.comresearchgate.net |

Laricitrin 3-glucoside has been specifically identified in the Siberian larch (Larix sibirica). wikipedia.orgwikipedia.org This finding highlights the distribution of laricitrin beyond berry-producing plants and into coniferous trees.

Several species within the Medicago genus have been found to produce laricitrin and its glycosides. In the aerial parts of Medicago littoralis, laricitrin 3,5'-di-O-β-glucopyranoside has been isolated for the first time. wikipedia.orgresearchgate.nettandfonline.comresearchgate.net This discovery is significant for the chemosystematics of the Medicago genus.

Other Medicago species where laricitrin or its derivatives have been reported include:

Medicago truncatula (Barrel Medic): The aerial parts contain laricitrin 3,7,5'-triglucoside and laricitrin 3,5'-diglucoside. acs.orgresearchgate.net

Medicago lupulina : The flowers contain laricitrin and its 5'-O-β-D-glucoside, 3,5'-O-β-D-diglucoside, and 3,5',7-O-β-D-triglucoside. researchgate.netknapsackfamily.com

Medicago blancheana and Medicago monspeliaca have also been reported to contain laricitrin. nih.gov

Table 3: Laricitrin and its Glycosides in Medicago Species

| Species | Plant Part | Compound | Reference |

|---|---|---|---|

| Medicago littoralis | Aerial Parts | Laricitrin 3,5'-di-O-β-glucopyranoside | wikipedia.orgresearchgate.nettandfonline.comresearchgate.net |

| Medicago truncatula | Aerial Parts | Laricitrin 3,7,5'-triglucoside, Laricitrin 3,5'-diglucoside | acs.orgresearchgate.net |

| Medicago lupulina | Flowers | Laricitrin, Laricitrin 5'-O-β-D-glucoside, Laricitrin 3,5'-O-β-D-diglucoside, Laricitrin 3,5',7-O-β-D-triglucoside | researchgate.netknapsackfamily.com |

| Medicago blancheana | - | Laricitrin | nih.gov |

| Medicago monspeliaca | - | Laricitrin | nih.gov |

Laricitrin has been sourced from the herbs of Astragalus complanatus. chemfaces.comnaver.com The seeds of this plant, known in traditional Chinese medicine as Semen Astragali Complanati, contain a variety of flavonoids. mdpi.comgoogle.comphcogrev.com While the broader class of flavonoids in Astragalus species is well-documented, the specific mention of laricitrin highlights its presence within this large and medicinally important genus. nih.govresearchgate.net

Recent research has for the first time identified the presence of laricitrin in the leaves of Rhododendron luteum, also known as yellow azalea. nih.govnih.govresearcher.lifemedkoo.com An LC-ESI-MS/MS analysis detected trace amounts of the laricitrin aglycone in a methanolic extract of the leaves. nih.gov This finding expands the known botanical sources of this compound.

Carpobrotus edulis

Carpobrotus edulis, a succulent plant native to South Africa, contains Laricitrin derivatives. fao.orgmdpi.com Studies have revealed that the leaves, flowers, and fruits of this plant contain glycosylated and/or acetylated O-methyl flavonols, with syringetin and laricitrin derivatives being the most abundant. fao.orgresearchgate.net The flowers, in particular, are richer in syringetin derivatives. fao.orgresearchgate.net The presence of these compounds contributes to the plant's notable antioxidant activity. fao.org

Psidium litorale

The leaves of Psidium litorale, commonly known as strawberry guava, are a source of Laricitrin. nih.govufl.edu Phytochemical analysis of the leaves has led to the isolation of several flavonoids, including Laricitrin and its glycoside, laricitrin-3-O-xyloside. nih.govbvsalud.org This plant is native to Brazil and is found in various tropical climates. embrapa.br

Ginkgo biloba (as a source for Laricitrin derivatives)

Ginkgo biloba, a unique tree with no close living relatives, is a well-known source of various flavonoids, including derivatives of Laricitrin. mdpi.commdpi.comnih.gov Specifically, Laricitrin 3-rutinoside has been isolated from the fruits of Ginkgo biloba. mdpi.comdntb.gov.uaresearchgate.net The leaves also contain a variety of flavonoid glycosides, including those derived from Laricitrin. biocrick.com

Zanthoxylum bungeanum Maxim. (as Laricitrin-O-acetylhexoside)

The fruit of Zanthoxylum bungeanum, also known as Chinese red pepper, has been found to contain Laricitrin-O-acetylhexoside. mdpi.comresearchgate.net The accumulation of this compound, along with others, is associated with the development of the fruit's red color. mdpi.comresearchgate.net This plant is widely used as a food additive and in traditional Chinese medicine. nih.gov

Elegia Species

Several species within the Elegia genus, part of the Restionaceae family native to South Africa, are characterized by the presence of Laricitrin glycosides. mdpi.comresearchgate.net Phytochemical studies on species such as Elegia tectorum have confirmed the presence of syringetin and laricitrin derivatives, which is a distinguishing feature of this genus compared to other African taxa of the same family. colab.wsmdpi.comup.ac.za

Other Identified Botanical Sources

Laricitrin and its derivatives have also been reported in other plants. For instance, it is found in red grapes (Vitis vinifera) and is one of the phenolic compounds present in red wine. wikipedia.orgbiocrick.comchemfaces.com It has also been identified in bog bilberries (Vaccinium uliginosum), various Medicago species, and Larix sibirica. wikipedia.orgnih.gov Additionally, Laricitrin and its glycosides have been isolated from the leaves of Moldenhawera nutans. researchgate.net The edible parts of jambolan (Syzygium cumini) also contain flavonols like myricetin, laricitrin, and syringetin glycosides. taylorandfrancis.com

Below is an interactive data table summarizing the botanical sources of Laricitrin and its derivatives mentioned.

| Botanical Source | Derivative(s) Found | Plant Part(s) |

| Carpobrotus edulis | Laricitrin derivatives, Glycosylated/acetylated O-Methyl flavonols | Leaves, Flowers, Fruits fao.orgresearchgate.net |

| Psidium litorale | Laricitrin, Laricitrin-3-O-xyloside | Leaves nih.govbvsalud.org |

| Ginkgo biloba | Laricitrin 3-rutinoside, Laricitrin glycosides | Fruits, Leaves mdpi.comdntb.gov.uaresearchgate.netbiocrick.com |

| Zanthoxylum bungeanum Maxim. | Laricitrin-O-acetylhexoside | Fruit mdpi.comresearchgate.net |

| Elegia Species | Laricitrin glycosides, Laricitrin derivatives | Culms (stems) colab.wsmdpi.comup.ac.za |

| Vitis vinifera (Red Grape) | Laricitrin | Fruit wikipedia.orgbiocrick.comchemfaces.com |

| Vaccinium uliginosum (Bog Bilberry) | Laricitrin | Fruit wikipedia.org |

| Medicago species | Laricitrin | - nih.gov |

| Larix sibirica | Laricitrin 3-glucoside | - wikipedia.org |

| Moldenhawera nutans | Laricitrin, Laricitrin 3-glucoside, Laricitrin 3-galactoside, Laricetrin 5-galloyl-3-beta-D-xylopyranoside | Leaves researchgate.net |

| Syzygium cumini (Jambolan) | Laricitrin glycosides | Edible parts taylorandfrancis.com |

Geographic and Environmental Factors Influencing Laricitrin Accumulation

The production and accumulation of flavonoids like Laricitrin in plants are influenced by a combination of genetic and environmental factors. unifi.itfrontiersin.orgspbu.ru These factors can significantly impact the concentration and profile of these compounds in different plant tissues.

Geographical location, which encompasses variables like climate and soil conditions, plays a crucial role in the distribution and growth of medicinal plants and, consequently, their chemical composition. frontiersin.org For instance, the flavonoid patterns in the Restionaceae family, which includes Elegia species, show variations that can be attributed to their geographical origin. mdpi.comresearchgate.net

Environmental stressors are known to influence the biosynthesis and accumulation of flavonoids. unifi.it Factors such as temperature and precipitation have been shown to be major drivers of secondary metabolite accumulation in plants. frontiersin.org For example, studies on Zanthoxylum bungeanum have analyzed metabolite differences across various developmental stages, suggesting that environmental cues timed with fruit ripening influence the production of compounds like Laricitrin-O-acetylhexoside. mdpi.comresearchgate.net Similarly, the phytochemical profile of Carpobrotus edulis can be affected by seasonal variations. researchgate.net The distribution of plant communities and their characteristics are also heavily influenced by soil properties, which affect water availability and nutrient uptake, thereby indirectly impacting the production of secondary metabolites. mdpi.com

Laricitrin in Food Matrices and Phytochemical Profiles

Laricitrin has been identified in a range of edible plants, contributing to their phytochemical makeup. The concentration and presence of laricitrin and its derivatives can vary significantly among different species and even different parts of the same plant. researchgate.netmaxapress.com

Detailed research has pinpointed laricitrin in various food sources, including fruits, vegetables, and beverages. For instance, it is found in red grapes but is absent in white grapes. wikipedia.org It is also a constituent of bog bilberries (Vaccinium uliginosum). wikipedia.org The compound is one of the phenolic components present in red wine. wikipedia.orgchemfaces.com

Phytochemical analyses have revealed the presence of laricitrin and its glycosides in the edible parts of jambolan (Syzygium cumini), alongside other flavonoids like myricetin and syringetin glycosides. taylorandfrancis.comresearchgate.netd-nb.info Similarly, studies on the wild tomato species Solanum habrochaites have detected laricitrin. nih.gov

In a study of traditional medicinal plants, laricitrin derivatives were tentatively identified in Malva sylvestris (Common Mallow). core.ac.uk Specifically, laricitrin-O-deoxyhexosyl-hexoside and laricitrin-O-pentosyl-O-deoxyhexosyl-hexoside were noted. mdpi.com Another study on Ginkgo biloba fruits led to the isolation of laricitrin 3-rutinoside. mdpi.comresearchgate.net

The following tables provide a summary of food matrices and plants where laricitrin has been identified, along with the specific derivatives found.

Table 1: Presence of Laricitrin in Various Food and Plant Sources

Table 2: Phytochemical Profile of Selected Plants Containing Laricitrin Derivatives

The distribution of flavonols like laricitrin in fruits is often concentrated in the outer parts, such as the peel. maxapress.com The biosynthesis of these compounds can be influenced by environmental factors like light exposure. maxapress.com While the presence of laricitrin and its derivatives is well-documented in these food matrices, assigning specific physiological roles to them within the plants is often challenging as they typically occur as part of a complex mixture of flavonoids. nih.gov

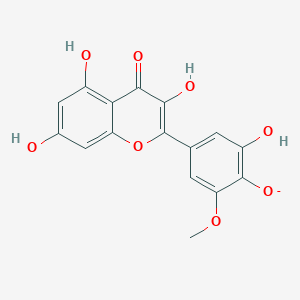

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11O8- |

|---|---|

Molecular Weight |

331.25 g/mol |

IUPAC Name |

2-hydroxy-6-methoxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |

InChI |

InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3/p-1 |

InChI Key |

CFYMYCCYMJIYAB-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=CC(=C1[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence

Enzymatic Formation of Laricitrin

Laricitrin is synthesized in plants from another flavonol, myricetin (B1677590). The enzyme myricetin O-methyltransferase catalyzes the transfer of a methyl group to myricetin, forming laricitrin. wikipedia.org This biosynthetic pathway highlights the intricate metabolic processes that lead to the diversity of flavonoids in plants. phytomorphology.com

Distribution in the Plant Kingdom

Laricitrin and its glycosidic forms have been identified in a range of plants. It is notably present in red grapes, which contributes to the phenolic composition of red wine. wikipedia.org It has also been found in the needles of Siberian Larch (Larix sibirica), the flowers of Medicago lupulina, and the fruits of Ginkgo biloba. wikipedia.orgmdpi.comresearchgate.net Additionally, it has been reported in lotus, gladiolus, and certain species of Syzygium and Cedrus. medchemexpress.commedchemexpress.compeerj.comkahaku.go.jp

Below is an interactive table summarizing the natural sources of Laricitrin:

Table 1: Natural Sources of Laricitrin| Plant Source | Part of Plant | Reference |

|---|---|---|

| Red Grape (Vitis vinifera) | Skin | wikipedia.org |

| Bog Bilberry (Vaccinium uliginosum) | Fruit | wikipedia.org |

| Siberian Larch (Larix sibirica) | Needles | wikipedia.org |

| Medicago littoralis | Not specified | wikipedia.org |

| Medicago lupulina | Flowers | researchgate.net |

| Ginkgo biloba | Fruit | mdpi.com |

| Sacred Lotus (Nelumbo nucifera) | Petals | peerj.com |

| Gladiolus×grandiflora | Perianths | kahaku.go.jp |

| Syzygium nervosum | Not specified | medchemexpress.com |

| Cedrus atlantica | Not specified | medchemexpress.com |

Biosynthetic Pathways and Enzymology of Laricitrin

General Flavonoid Biosynthesis Network

The journey to laricitrin (B37798) begins with the general flavonoid biosynthesis network, a fundamental metabolic pathway in plants. nih.govresearchgate.net This network starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA. nih.gov This molecule serves as a crucial entry point into the flavonoid pathway. Subsequent steps, catalyzed by enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), lead to the formation of flavanones like naringenin (B18129). nih.govmdpi.com

From these flavanone (B1672756) intermediates, the pathway branches out to produce various classes of flavonoids. researchgate.netencyclopedia.pubmdpi.com The formation of flavonols, the class to which laricitrin belongs, involves the action of enzymes like flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS). nih.govmdpi.com These enzymes introduce a hydroxyl group at the 3-position of the C ring and subsequently create a double bond, respectively, leading to the core flavonol structure. The complexity of this network allows for the production of a diverse array of flavonoid compounds, with the final products being highly dependent on the specific enzymes present in a particular plant species. phytomorphology.com

Myricetin (B1677590) as a Key Precursor in Laricitrin Biosynthesis

The direct precursor to laricitrin is the flavonol myricetin. wikipedia.orgnih.govwikipedia.org Myricetin itself is synthesized from dihydroflavonols, such as dihydromyricetin, which are key intermediates in the flavonoid pathway. nih.govwikipedia.org The conversion of myricetin to laricitrin is a critical methylation step. wikipedia.org

Role of Myricetin O-Methyltransferase

The enzymatic conversion of myricetin to laricitrin is catalyzed by a specific enzyme known as myricetin O-methyltransferase (MOMT). wikipedia.orguniprot.org This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM), a common methyl group donor in biological systems, to the 3'-hydroxyl group of myricetin. uniprot.orgnih.gov This reaction results in the formation of laricitrin, which is chemically defined as 3'-O-methylmyricetin. nih.govebi.ac.ukhmdb.ca Studies on a myricetin O-methyltransferase from the wild tomato species Solanum habrochaites (ShMOMT1) have shown that the enzyme has a high affinity for myricetin. nih.govresearchgate.net

Subsequent Methylation to Syringetin (B192474): Laricitrin as an Intermediate

Laricitrin is not always the final product in this biosynthetic sequence. In many organisms, it serves as an intermediate for the production of another O-methylated flavonol, syringetin. wikipedia.orgwikipedia.org

Laricitrin 5'-O-Methyltransferase Activity

The conversion of laricitrin to syringetin is achieved through a further methylation step. This reaction is catalyzed by the enzyme laricitrin 5'-O-methyltransferase. wikipedia.orgwikipedia.orgebi.ac.uk This enzyme specifically targets the 5'-hydroxyl group of laricitrin, again utilizing SAM as the methyl donor, to produce syringetin (3',5'-O-dimethylmyricetin). uniprot.orgwikipedia.org Interestingly, research on ShMOMT1 from Solanum habrochaites has revealed that this single enzyme can catalyze both the methylation of myricetin to laricitrin and the subsequent methylation of laricitrin to syringetin. uniprot.orgresearchgate.net This bifunctional activity highlights the efficiency of enzymatic pathways in plants. The kinetic parameters for this enzyme with both substrates have been determined, showing its efficiency in these sequential methylation reactions. nih.govresearchgate.net

| Enzyme Activity | Substrate | Product |

| Myricetin O-Methyltransferase | Myricetin | Laricitrin |

| Laricitrin 5'-O-Methyltransferase | Laricitrin | Syringetin |

Proposed Alternative Biosynthetic Routes

While the pathway from myricetin is well-established, the complexity of flavonoid biosynthesis suggests the possibility of alternative routes. The flexible nature of the flavonoid metabolic network allows for the synthesis of the same compound through different enzymatic steps in various plant species. phytomorphology.com For instance, some studies hint at alternative pathways where the methylation steps might occur at an earlier stage of the biosynthesis, on a precursor molecule before the final flavonol structure is formed. However, the direct methylation of myricetin remains the most extensively documented and accepted pathway for laricitrin formation.

Transcriptomic and Metabolomic Insights into Flavonol Biosynthesis

Modern "omics" technologies have provided powerful tools to investigate the intricate regulation of flavonoid biosynthesis. mdpi.com Transcriptomic analyses, which study the complete set of RNA transcripts in a cell, have been used to identify genes that are differentially expressed during developmental stages or in different tissues where specific flavonoids accumulate. mdpi.comresearchgate.net For example, studies in various plants have correlated the expression levels of genes encoding key enzymes like chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) with the concentration of flavonols. mdpi.comnih.govresearchgate.net

Enzymatic Specificity and Flexibility in Flavonoid Accumulation

The accumulation of specific flavonoids, such as laricitrin, within a plant is not solely determined by the presence of the necessary biosynthetic genes. The catalytic properties of the enzymes themselves, particularly their substrate specificity and flexibility, play a crucial role in dictating the final flavonoid profile. mdpi.complos.org Two enzyme families are particularly important in this regard for the biosynthesis of laricitrin and related compounds: the Flavonoid 3',5'-hydroxylases (F3'5'H) and the O-methyltransferases (OMTs). nih.govmaxapress.com

The hydroxylation pattern of the B-ring of flavonoids is a key determinant of the type of flavonoid produced. Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme, is a critical branching point in the flavonoid biosynthetic pathway. nih.govresearchgate.net It catalyzes the introduction of hydroxyl groups at both the 3' and 5' positions of the B-ring of flavanones and dihydroflavonols. plos.orgnih.gov This action channels precursors towards the synthesis of tri-hydroxylated flavonoids like myricetin, the direct precursor of laricitrin. nih.govnih.gov

Research has demonstrated that F3'5'H enzymes from different plant species exhibit varying degrees of substrate specificity. For instance, the F3'5'H from Camellia sinensis (tea plant) can efficiently convert the 4'-hydroxylated flavanone, naringenin, into both 3',4'- and 3',4',5'-hydroxylated products. nih.gov This indicates a degree of flexibility, allowing it to contribute to the formation of both di- and tri-hydroxylated flavonoids. In contrast, the F3'5'H from Petunia x hybrida also shows activity towards naringenin and apigenin. nih.gov This enzymatic flexibility allows for the production of a diverse array of flavonoids from a limited set of precursor molecules. The competition between F3'5'H and Flavonoid 3'-hydroxylase (F3'H) for common substrates like naringenin and dihydrokaempferol (B1209521) is a key factor in determining the ratio of dihydroxylated to trihydroxylated flavonoids in a plant. plos.org

The final step in the biosynthesis of laricitrin from myricetin is catalyzed by an O-methyltransferase (OMT). nih.gov OMTs are responsible for the methylation of hydroxyl groups on the flavonoid skeleton, a modification that can alter their chemical properties and biological activity. mdpi.commdpi.com Like F3'5'H, OMTs also exhibit a range of substrate specificities. Some OMTs are highly specific for a particular position on the flavonoid ring, while others can methylate multiple hydroxyl groups. mdpi.com For example, a study on OMTs from Musella lasiocarpa (dwarf banana) revealed that certain OMTs could catalyze the monomethylation of various flavonoids, including quercetin (B1663063) and luteolin, as well as the dimethylation of myricetin. maxapress.com This demonstrates the capacity of a single OMT to act on multiple substrates and produce a variety of methylated flavonoids.

The catalytic efficiency of these enzymes, often expressed as the ratio of the catalytic constant (kcat) to the Michaelis constant (Km), provides a quantitative measure of their substrate preference. The table below presents research findings on the substrate specificity of a Flavonoid 3',5'-hydroxylase from Camellia sinensis.

Table 1: Substrate Specificity of Camellia sinensis Flavonoid 3',5'-hydroxylase (CsF3'5'H)

| Substrate | Product(s) | Relative Activity (%) |

| Naringenin | Eriodictyol, 3',4',5'-Trihydroxyflavanone | 100 |

| Dihydrokaempferol | Dihydroquercetin, Dihydromyricetin | 85 |

| Apigenin | Luteolin, Tricin | 60 |

| Kaempferol | Quercetin, Myricetin | 50 |

The data in Table 1, derived from in vitro enzyme assays, clearly illustrates the flexibility of CsF3'5'H. While it shows the highest activity with naringenin, it can also efficiently hydroxylate other flavonoids, leading to a diverse array of products.

Similarly, the substrate flexibility of O-methyltransferases has been documented. The following table details the activity of an O-methyltransferase from Citrus reticulata (CrOMT2) with different flavonoid substrates.

Table 2: Substrate Specificity of Citrus reticulata O-methyltransferase (CrOMT2)

| Substrate | Product(s) | Specific Activity (pkat/mg protein) |

| Quercetin | 3'-O-methylquercetin | 12.5 |

| Luteolin | Chrysoeriol | 10.8 |

| Myricetin | Laricitrin, Syringetin | 8.2 |

| Eriodictyol | Hesperetin | 5.4 |

The findings presented in Table 2 highlight the multifunctional nature of CrOMT2, which can methylate various flavonoids at different positions. This enzymatic flexibility is a key mechanism for generating the vast diversity of flavonoids observed in plants. The interplay between the broad specificity of enzymes like F3'5'H and OMTs ultimately governs the specific accumulation of compounds like laricitrin in different plant species and tissues. mdpi.complos.orgmaxapress.com

Structural Variants and Glycosides of Laricitrin

Overview of Glycosidic Linkages

Glycosidic linkages are covalent bonds that join a carbohydrate molecule to another molecule. In the context of laricitrin (B37798), this typically involves the formation of an O-glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group on the laricitrin aglycone. khanacademy.orgwikipedia.org This reaction involves the removal of a water molecule. fiveable.me The most common site of glycosylation in flavonols like laricitrin is the hydroxyl group at the C3 position. chemfaces.com

These linkages can be classified as either alpha (α) or beta (β) based on the stereochemistry of the anomeric center of the sugar. wikipedia.orgfiveable.me This distinction in the orientation of the bond has a significant effect on the three-dimensional structure of the resulting glycoside and can influence its biological activity and how it is metabolized. fiveable.me While the C3 position is the most common, glycosylation can also occur at other hydroxyl groups on the laricitrin molecule, and multiple sugar units can be attached to form di- or tri-glycosides. nih.gov

Laricitrin 3-O-Galactoside

Laricitrin 3-O-galactoside is a glycosidic derivative of laricitrin where a galactose sugar molecule is attached at the 3-position of the flavonol. nih.govebi.ac.uk This compound has been identified in grapes (Vitis vinifera) and is considered a minor flavonol derivative in red grape varieties. chemfaces.comwikipedia.org

Table 1: Properties of Laricitrin 3-O-Galactoside

| Property | Value |

|---|---|

| Chemical Formula | C22H22O13 |

| Molar Mass | 494.4 g/mol |

| Natural Sources | Grapes (Vitis vinifera) wikipedia.org |

Laricitrin 3-Glucoside

Laricitrin 3-glucoside is another common glycoside where glucose is the sugar moiety attached to the C3 hydroxyl group of laricitrin. nih.gov It has been identified in several plant species, including Siberian Larch (Larix sibirica), various species of cedar (Cedrus atlantica), and in red grapes (Vitis vinifera), where it is one of the main flavonol 3-O-glycosides. chemfaces.comwikipedia.orgmedchemexpress.com

Table 2: Properties of Laricitrin 3-Glucoside

| Property | Value |

|---|---|

| Chemical Formula | C22H22O13 |

| Molar Mass | 494.4 g/mol |

| Natural Sources | Larix sibirica, Cedrus atlantica, Vitis vinifera wikipedia.orgnih.govmedchemexpress.com |

Laricitrin 3,5'-Di-O-β-Glucopyranoside

Laricitrin 3,5'-di-O-β-glucopyranoside is a diglycoside of laricitrin, meaning it has two glucose units attached to the aglycone. One glucose molecule is linked at the C3 position, and the other is attached to the hydroxyl group at the 5'-position of the B-ring. biosynth.comchemicalbook.com This compound has been found in Medicago littoralis. wikipedia.org

Table 3: Properties of Laricitrin 3,5'-Di-O-β-Glucopyranoside

| Property | Value |

|---|---|

| Chemical Formula | C28H32O18 |

| Molar Mass | 656.54 g/mol |

| Natural Sources | Medicago littoralis wikipedia.org |

Laricitrin 3-Rutinoside

Laricitrin 3-rutinoside is a diglycoside where the disaccharide rutinose (composed of rhamnose and glucose) is attached to the C3 hydroxyl group of laricitrin. nih.gov This compound has been isolated from the fruits of the Ginkgo biloba tree. nih.govmdpi.comresearchgate.net Research has been conducted on its potential biological activities. researchgate.net

Table 4: Properties of Laricitrin 3-Rutinoside

| Property | Value |

|---|---|

| Chemical Formula | C28H32O17 |

| Molar Mass | 640.5 g/mol |

Laricitrin-O-Acetylhexoside

The term "laricitrin-O-acetylhexoside" describes a class of laricitrin glycosides where a hexose (B10828440) (a six-carbon sugar like glucose) is attached to the laricitrin aglycone, and this sugar is further modified with an acetyl group. An example of such a compound is laricitrin 3-O-(6''-acetyl)-glucoside. These acetylated derivatives have been identified in the skins and wines of Vitis vinifera grapes. researchgate.net The presence of the acetyl group adds to the structural diversity of laricitrin glycosides.

Acylated Methoxylated Flavonol Glycosides

Beyond simple acetylation, laricitrin glycosides can be further modified by acylation with other molecules, particularly phenolic acids. Research has identified acetylated and p-coumaroylated derivatives of flavonol 3-O-glucosides, including those of laricitrin, in grape skins and wine for the first time. researchgate.netbiocrick.com This acylation is observed on methoxylated flavonols like laricitrin. The identification of these complex structures was achieved through advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). biocrick.comnih.gov The presence of these acylated derivatives suggests a high degree of specificity in the enzymes responsible for their synthesis in plants. biocrick.com

Advanced Analytical Methodologies for Laricitrin Research

Isolation Techniques for Natural Products

The initial step in studying Laricitrin (B37798) from natural sources involves its extraction and purification from plant material. This is typically achieved through a combination of solvent partitioning and various chromatographic methods.

Solvent Partitioning and Chromatographic Separations

Solvent partitioning is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic solvent. libretexts.orgidc-online.com This process allows for a preliminary fractionation of the initial plant extract. For instance, a crude methanol (B129727) (MeOH) extract can be successively partitioned with solvents of increasing polarity, such as hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). mdpi.com This partitions the components of the extract into different fractions based on their polarity. Phenolic compounds, including flavonoids like Laricitrin, are often enriched in the n-BuOH-soluble fraction. mdpi.com

Following solvent partitioning, chromatographic techniques are employed for further purification. Column chromatography using silica (B1680970) gel is a common subsequent step. mdpi.com However, for obtaining highly pure compounds, semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is frequently utilized. mdpi.comthermofisher.com This technique separates compounds based on their hydrophobic character. In the isolation of Laricitrin derivatives, semi-preparative RP-HPLC with isocratic or gradient solvent systems, such as methanol/water mixtures, has proven effective. mdpi.com For example, a study on Ginkgo biloba fruits used semi-preparative RP-HPLC with a 27% MeOH/H₂O isocratic system to purify fractions containing Laricitrin derivatives. mdpi.com

Structural Elucidation Strategies

Once isolated, the precise chemical structure of Laricitrin is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. mdpi.com It provides information on the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com The chemical shifts, coupling constants, and integration of signals in an NMR spectrum allow for the deduction of the carbon-hydrogen framework of a molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further insight into the connectivity between atoms. mdpi.com The structural identification of Laricitrin and its glycosides is heavily reliant on the analysis of their NMR spectroscopic data and comparison with reported values. mdpi.combiocrick.comchemfaces.com

Mass Spectrometry (LC-MS, ESI-MS/MS, LC-DAD-ESI-MSn, HRESIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.comillinois.edu When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures and identifying individual components. mdpi.com

Several ionization techniques are employed in the analysis of Laricitrin, with Electrospray Ionization (ESI) being particularly common. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like flavonoids. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which aids in determining the elemental formula of the compound. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis and is used to obtain structural information through the fragmentation of ions. nih.gov Techniques like LC-DAD-ESI-MSⁿ (Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Tandem Mass Spectrometry) combine separation with UV detection and multiple stages of mass analysis, providing comprehensive data for structural elucidation. biocrick.comchemfaces.com The fragmentation patterns observed in the MS/MS spectra of Laricitrin and its derivatives are characteristic and help to identify the aglycone core and any attached sugar moieties. biocrick.com

Table 1: Mass Spectrometry Data for Laricitrin

| Parameter | Value | Ionization Mode | Reference |

|---|---|---|---|

| Precursor m/z | 331.0448 | Negative | nih.gov |

| Precursor Adduct | [M-H]⁻ | Negative | nih.gov |

| Precursor m/z | 333.0608 | Positive | nih.gov |

| Precursor Adduct | [M+H]⁺ | Positive | nih.gov |

| Monoisotopic Mass | 332.05321734 Da | N/A | nih.gov |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as flavonoids. researchgate.net The UV spectrum of Laricitrin exhibits characteristic absorption maxima that are indicative of its flavonol structure. researchgate.net Flavonoids typically show two major absorption bands in the UV-Vis region: Band I (usually 300-390 nm) corresponds to the B-ring, and Band II (usually 240-280 nm) corresponds to the A-ring. researchgate.net For instance, conjugates of Laricitrin have been reported to exhibit maximum peaks between 330 and 390 nm. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of Laricitrin would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, further confirming its flavonol structure. nih.gov

Optical Rotation and Electronic Circular Dichroism (ECD)

Optical rotation measures the rotation of plane-polarized light by a chiral molecule and is a key indicator of its stereochemistry. frontiersin.org While the Laricitrin aglycone itself is not chiral, its glycosides are, due to the presence of chiral sugar moieties. The measurement of optical rotation can help to determine the specific stereoisomer of the sugar attached to the Laricitrin core. nih.gov

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. frontiersin.org It is a powerful tool for determining the absolute configuration of chiral molecules. d-nb.info For chiral glycosides of Laricitrin, experimental ECD spectra can be compared with theoretically calculated spectra to establish the absolute stereochemistry of the molecule. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Laricitrin |

| Methanol |

| Hexane |

| Dichloromethane |

| Ethyl acetate |

| n-Butanol |

| Laricitrin 3-rutinoside |

| Isorhamnetin (B1672294) |

| Kaempferol |

| Myricetin (B1677590) |

| Quercetin (B1663063) |

| Syringetin (B192474) |

| Apigenin |

| Catechin |

| Coniferyl aldehyde |

| Cyanidin |

| Hydroxybenzoic acids |

| Luteolin |

| Malvidin 3-glucoside |

| Naringenin (B18129) |

| Pelargonin |

| Piceatannol |

| Vanillin |

| (E)-coniferin |

| Syringin |

| 4-hydroxybenzoic acid 4-O-β-D-glucopyranoside |

| Vanillic acid 4-O-β-D-glucopyranoside |

| Glucosyringic acid |

| (E)-ferulic acid 4-O-β-D-glucoside |

| (E)-sinapic acid 4-O-β-D-glucopyranoside |

| Ginkgotoxin-5-glucoside |

| Ginkgopanoside |

| (Z)-4-coumaric acid 4-O-β-D-glucopyranoside |

| (1′R,2′S,5′R,8′S,2′Z,4′E)-dihydrophaseic acid 3′-O-β-D-glucopyranoside |

| Eucomic acid |

| Rutin |

Quantitative Analysis and Metabolite Profiling

The quantitative analysis and metabolite profiling of laricitrin and its derivatives are fundamental to understanding its distribution, metabolism, and bioavailability. Researchers employ a range of sophisticated analytical techniques, primarily centered around liquid chromatography coupled with mass spectrometry, to accurately detect and quantify laricitrin in complex biological and natural product matrices.

High-Performance Liquid Chromatography (HPLC) combined with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used method. taylorandfrancis.comresearchgate.net This approach allows for the separation and tentative identification of various flavonols, including laricitrin glycosides, in samples like grapes and wine. taylorandfrancis.comthegoodscentscompany.com The use of HPLC-DAD-ESI-MS/MS provides further structural information through characteristic fragmentation patterns, which is crucial for distinguishing between different flavonoid isomers. taylorandfrancis.com For instance, comprehensive studies on Vitis vinifera grapes have successfully profiled numerous phenolic compounds, identifying laricitrin derivatives alongside other flavonols like myricetin and syringetin glycosides. taylorandfrancis.com

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), offers enhanced resolution, speed, and sensitivity compared to traditional HPLC. measurlabs.comnih.gov UPLC-MS/MS methods have been developed for the precise quantification of small molecules in biological samples such as plasma and brain homogenate, demonstrating high sensitivity with low sample volume requirements. nih.govnih.gov These high-resolution methods are essential for detailed pharmacokinetic studies and for metabolomics, where the goal is to measure a wide array of metabolites simultaneously. lcms.czmdpi.com In metabolomics, LC-MS is a cornerstone technology for both targeted and untargeted analyses, capable of identifying and quantifying metabolites from various chemical classes in complex samples. frontiersin.orgthermofisher.com

Metabolite profiling studies, aided by databases like the Human Metabolome Database (HMDB), provide LC-MS/MS spectral data for laricitrin, facilitating its identification in various biological contexts. hmdb.ca Furthermore, computational tools can predict metabolic pathways; for example, predictions suggest that laricitrin may be a hydroxylation product of isorhamnetin metabolism. hmdb.ca

| Analytical Technique | Matrix | Key Findings & Applications | Citations |

| HPLC-DAD-ESI-MS/MS | Grapes (Vitis vinifera), Wine, Jambolan | Identification and profiling of 74 individual phenolic compounds, including laricitrin glycosides. | taylorandfrancis.com |

| UPLC-Q-TOF HDMS | Berries | Quantitative analysis of flavonols, including minor contents of laricitrin. | core.ac.uk |

| LC-MS/MS | General Metabolomics | Used for both untargeted and targeted metabolite profiling; fragmentation patterns aid in identifying unknown metabolites. | thermofisher.comhmdb.ca |

| UPLC-MS/MS | Mouse Plasma, Brain Homogenate, Plant Tissues | Developed and validated for quantifying metabolites; applied in pharmacokinetic studies and to investigate plant stress responses. | nih.govnih.gov |

| HRMS Metabolomics | Grapes | Identification of chemical markers, including laricitrin, to verify grape varieties in wine production. | biocrick.com |

In Vitro and Cell-Based Assay Systems in Mechanistic Studies

In vitro and cell-based assays are indispensable tools for elucidating the molecular mechanisms underlying the biological activities of laricitrin. evotec.combmglabtech.com These systems allow for controlled investigations into cellular responses, signaling pathways, and protein interactions.

Research using normal human dermal fibroblasts (NHDFs) has demonstrated that laricitrin derivatives can protect against cellular damage. For example, Laricitrin 3-Rutinoside was shown to inhibit the generation of reactive oxygen species (ROS) stimulated by tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov This anti-oxidative effect led to the suppression of matrix metalloproteinase-1 (MMP-1) secretion and protected against collagen degradation. researchgate.netnih.gov Mechanistically, this was linked to the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation and a reduction in the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). researchgate.netnih.gov

In the context of oncology, studies have utilized human lung cancer cell lines such as A549, CL1-5, H1395, and HCC2935. spandidos-publications.comnih.gov In these models, laricitrin was found to suppress lung cancer cell migration and invasion induced by tumor-associated dendritic cells. spandidos-publications.com A key mechanism identified is the ability of laricitrin to ameliorate the suppressive effects of lung cancer on dendritic cells (DCs). nih.gov Laricitrin treatment promoted DC differentiation and maturation in media conditioned by cancer cells. nih.gov It achieved this by decreasing the expression of the immunosuppressive cytokine IL-10 through the inhibition of signal transducer and activator of transcription 3 (STAT3) phosphorylation. nih.govdovepress.com This action effectively helps to reverse the cancer-induced paralysis of DCs. nih.gov

| Cell System | Assay Type | Mechanistic Finding | Citations |

| Normal Human Dermal Fibroblasts (NHDFs) | ROS Generation Assay, MMP-1 Secretion Assay, Cytokine (IL-6, IL-8) ELISA | Inhibited TNF-α-stimulated ROS generation, suppressed MMP-1 secretion, and diminished IL-6 and IL-8 secretion via inhibition of ERK phosphorylation. | researchgate.netnih.gov |

| Human Lung Cancer Cells (H1395, HCC2935) | Cell Migration and Invasion Assays | Inhibited lung cancer cell migration and invasion induced by tumor-associated dendritic cell-conditioned medium. | spandidos-publications.com |

| Human Lung Cancer Cells (A549, CL1-5) & Human Monocytes | DC Differentiation & Maturation Assays, Cytokine (IL-10) Analysis, Western Blot (p-STAT3) | Ameliorated lung cancer-induced suppression of DC differentiation and maturation; decreased IL-10 expression by inhibiting STAT3 phosphorylation. | nih.govdovepress.com |

| Caenorhabditis elegans | Lifespan and Stress Resistance Assays | Enhanced lifespan and increased stress resistance, dependent on the DAF-16 transcription factor. | mdpi.com |

Animal Model Systems for Preclinical Mechanistic Investigations

Preclinical animal models are crucial for validating the in vivo relevance of mechanisms identified through in vitro studies and for assessing the therapeutic potential of compounds like laricitrin before human trials. drugdiscoverytrends.comnih.govnih.gov These models, primarily mouse models, allow for the investigation of complex physiological and immunological interactions within a living organism. mdpi.comresearchgate.net

In the field of oncology, mouse models have been instrumental in demonstrating the immunoadjuvant properties of laricitrin. nih.gov Studies have shown that laricitrin can potentiate the anticancer activity of conventional chemotherapy agents like cisplatin (B142131) in mouse tumor models. biocrick.comnih.gov This synergistic effect is linked to laricitrin's ability to modulate the tumor microenvironment. biocrick.com

Specifically, in vivo experiments have confirmed the findings from cell-based assays regarding laricitrin's impact on the immune response. nih.gov In mouse models, laricitrin treatment was shown to switch the CD4+ T cell response from a tumor-permissive Th2 phenotype to an anti-tumor Th1 phenotype. nih.gov This shift is critical for an effective anti-cancer immune response. The underlying mechanism for this switch was confirmed to be the inhibition of STAT3 phosphorylation, which reduces IL-10 production by dendritic cells, thereby enhancing their ability to prime T cells for a Th1 response. nih.gov These preclinical investigations provide a strong rationale for the potential use of laricitrin as part of a combination therapy in clinical settings. nih.gov

| Animal Model | Research Context | Preclinical Mechanistic Finding | Citations |

| Mouse Model (Tumor Xenograft) | Lung Cancer Immunotherapy | Potentiated the anticancer activity of cisplatin. | biocrick.comnih.gov |

| Mouse Model | Immune Response Modulation | Switched CD4+ T cell response from a Th2 to a Th1 phenotype in vivo. | nih.gov |

| Mouse Model | Dendritic Cell Function | Confirmed the reversal of lung cancer-induced dendritic cell paralysis via inhibition of STAT3 phosphorylation. | nih.gov |

Biological Activities and Molecular Mechanisms of Laricitrin

Immunomodulatory Effects and Dendritic Cell Regulation

Laricitrin (B37798), a flavonoid derivative found in grapes, has demonstrated significant potential as an immunoadjuvant, particularly through its influence on dendritic cells (DCs), which are crucial for initiating immune responses. nih.govchemfaces.combiocrick.com Research indicates that Laricitrin can counteract the immunosuppressive environment created by certain cancers, thereby restoring the normal function of these vital immune cells. nih.govoncotarget.com

A key aspect of Laricitrin's immunomodulatory activity is its ability to promote the proper differentiation and maturation of dendritic cells, even in the presence of cancer cell-conditioned media. nih.govbiocrick.com Effective DC maturation is a prerequisite for initiating a robust T-cell response. Laricitrin treatment has been shown to stimulate this process, which is evidenced by the downregulation of the monocyte marker CD14 and the upregulation of the dendritic cell marker CD1a. nih.govchemfaces.combiocrick.com This indicates a successful transition from monocyte precursors to fully differentiated dendritic cells capable of antigen presentation. nih.gov

Dendritic cells influenced by lung cancer cells typically express high levels of Interleukin-10 (IL-10), an anti-inflammatory cytokine that promotes an immunosuppressive environment. nih.govoncotarget.com Laricitrin treatment effectively reduces the expression of IL-10 in these cancer-conditioned DCs. nih.govdovepress.comwindows.net The reduction in IL-10 is a critical step in shifting the immune response from a state of tolerance to one of active defense. nih.gov Concurrently, the shift towards a Th1 response, as discussed below, is characteristically driven by Interleukin-12 (IL-12), a pro-inflammatory cytokine produced by functional DCs. nih.govfrontiersin.org By decreasing IL-10 and fostering a Th1-polarizing environment, Laricitrin helps create a cytokine milieu that is conducive to anti-tumor immunity. nih.govnih.gov

The cytokine environment shaped by dendritic cells dictates the nature of the subsequent T-cell response. The high IL-10 levels produced by cancer-conditioned DCs typically prime CD4+ T cells towards a Type-2 helper (Th2) response, which is generally ineffective against tumors and associated with immune suppression. nih.govoncotarget.com A major outcome of Laricitrin's effect on DCs is the subsequent switching of the CD4+ T-cell response from a Th2 to a Type-1 helper (Th1) profile, both in vitro and in vivo. nih.govoncotarget.commedkoo.com A Th1 response, characterized by the secretion of cytokines like interferon-gamma (IFN-γ), is essential for effective cell-mediated anti-tumor immunity. frontiersin.orgresearchgate.net

Table 1: Effects of Laricitrin on Dendritic Cell Function in a Lung Cancer Microenvironment

| Feature | Effect of Lung Cancer Cells on DCs | Effect of Laricitrin Treatment | Citation |

|---|---|---|---|

| Differentiation/Maturation | Suppressed | Stimulated (↓CD14, ↑CD1a) | nih.govchemfaces.combiocrick.com |

| IL-10 Expression | Increased | Decreased | nih.govoncotarget.comdovepress.com |

| T-Cell Priming | Th2 Response | Switch to Th1 Response | nih.govoncotarget.comresearchgate.net |

Regulation of Cytokine Expression (e.g., IL-10, IL-12)

Intracellular Signaling Pathway Modulation

The effects of Laricitrin on the immune system are rooted in its ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer. nih.gov Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately controlling cellular responses like proliferation, survival, and differentiation. nih.govnih.gov

A central mechanism underlying Laricitrin's ability to reverse lung cancer-induced immune suppression is its inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govoncotarget.com The STAT3 protein is a transcription factor that, when activated through phosphorylation (pSTAT3), plays a critical role in tumorigenesis and immune evasion. mdpi.com Constitutive activation of STAT3 is common in many cancers, including lung cancer, and is linked to the suppression of dendritic cell function and the promotion of a tolerogenic tumor microenvironment. nih.govdovepress.com Research has demonstrated that Laricitrin directly counteracts the paralysis of dendritic cells induced by lung cancer by inhibiting the phosphorylation of STAT3. nih.govoncotarget.comwindows.net This inhibition is a key molecular event that restores the normal function of dendritic cells, leading to the downstream effects on cytokine production and T-cell polarization. nih.govdovepress.com

Table 2: Modulation of STAT3 Signaling by Laricitrin

| Target Molecule | State in Cancer-Conditioned DCs | Effect of Laricitrin | Outcome | Citation |

|---|

| STAT3 | Constitutively Phosphorylated (Activated) | Inhibits Phosphorylation | Reversal of DC suppression, reduced IL-10, Th1 switch | nih.govoncotarget.comdovepress.comwindows.net |

Table 3: List of Compounds

| Compound Name |

|---|

| Cisplatin (B142131) |

| IL-10 (Interleukin-10) |

| IL-12 (Interleukin-12) |

| Interferon-gamma (IFN-γ) |

| Laricitrin |

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Laricitrin has been shown to modulate the activity of Extracellular Signal-Regulated Kinase (ERK), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The phosphorylation of ERK is a key step in the transmission of signals from the cell surface to the nucleus, regulating a variety of cellular processes including proliferation, differentiation, and survival.

Research has demonstrated that laricitrin 3-rutinoside (L3R), a glycosylated form of laricitrin, can inhibit the phosphorylation of ERK in tumor necrosis factor-α (TNF-α)-stimulated normal human dermal fibroblasts (NHDFs). nih.govresearchgate.net In these studies, treatment with TNF-α led to an increase in ERK phosphorylation, which was significantly suppressed by the presence of L3R at various concentrations. nih.gov This inhibitory effect on ERK phosphorylation is a crucial mechanism underlying the protective effects of L3R against TNF-α-induced cellular damage. nih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua The inhibition of ERK phosphorylation by laricitrin ultimately contributes to the suppression of downstream events, such as the secretion of matrix metalloproteinase-1 (MMP-1). nih.govresearchgate.netnih.govdntb.gov.ua

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in regulating cellular responses to a wide array of external stimuli. These pathways, including the ERK, JNK, and p38 MAPK pathways, are implicated in processes such as inflammation, cell proliferation, and apoptosis.

Studies have revealed that laricitrin and its derivatives can modulate MAPK signaling. For instance, in TNF-α-stimulated NHDFs, laricitrin 3-rutinoside was found to inhibit the phosphorylation of ERK, a key kinase in the MAPK pathway. nih.gov While the same study showed a decrease in JNK phosphorylation at a high concentration of L3R, the primary effect was observed on the ERK pathway. nih.gov The modulation of MAPK pathways by flavonoids like laricitrin is a significant area of research, as dysregulation of these pathways is associated with various diseases, including inflammatory conditions and cancer. nih.govdntb.gov.ua

Interactions with Efflux Transporters

ATP-Binding Cassette Subfamily G Member 2 (ABCG2) Inhibition

Laricitrin has been identified as an inhibitor of the ATP-Binding Cassette Subfamily G Member 2 (ABCG2) transporter, also known as Breast Cancer Resistance Protein (BCRP). researchgate.netnih.govnapdi.org ABCG2 is an efflux transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy. plos.org

Studies have shown that laricitrin is among several dietary phytochemicals that can significantly inhibit the transport activity of ABCG2. researchgate.netnih.govnapdi.org This inhibition can potentially reverse ABCG2-mediated multidrug resistance. The interaction of laricitrin with ABCG2 provides a basis for further investigation into its potential use in combination with chemotherapy to enhance the effectiveness of anticancer drugs. researchgate.netresearchgate.net

Modulation of Cellular Processes Related to Proliferation and Degeneration

Laricitrin has demonstrated the ability to modulate various cellular processes that are fundamental to cell proliferation and degeneration. unibas.itmdpi-res.commdpi.com These activities are closely linked to its effects on signaling pathways and the expression of key regulatory proteins.

In the context of cancer, laricitrin has been shown to ameliorate the suppressive effects of lung cancer on dendritic cells (DCs), which are crucial for initiating an anti-tumor immune response. nih.gov It was found to promote the differentiation and maturation of DCs, thereby enhancing their ability to prime T cells for an effective immune response. nih.gov

Suppression of Matrix Metalloproteinase-1 (MMP-1) Secretion and Collagen Degradation

Matrix metalloproteinase-1 (MMP-1) is an enzyme that plays a pivotal role in the degradation of collagen, a major component of the extracellular matrix. nih.govdntb.gov.ua Excessive MMP-1 activity is associated with skin aging and other degenerative conditions.

Research has shown that laricitrin 3-rutinoside can suppress the secretion of MMP-1 in TNF-α-stimulated normal human dermal fibroblasts. nih.govresearchgate.netnih.govdntb.gov.ua This suppression of MMP-1 is a direct consequence of the inhibition of the ERK signaling pathway. nih.gov By reducing MMP-1 secretion, laricitrin helps to prevent the degradation of collagen, thereby protecting the integrity of the dermal matrix. nih.govresearchgate.netnih.govdntb.gov.ua

Inhibition of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. researchgate.net The overproduction of ROS is implicated in a variety of pathological conditions, including inflammation and aging.

Laricitrin and its glycoside, laricitrin 3-rutinoside, have been found to inhibit the generation of intracellular ROS. nih.govresearchgate.netnih.govdntb.gov.ua In studies using TNF-α-stimulated normal human dermal fibroblasts, L3R significantly reduced the levels of ROS. nih.govresearchgate.net This antioxidant activity is a key mechanism underlying its protective effects, as the inhibition of ROS generation leads to the downstream suppression of MMP-1 secretion and collagen degradation. nih.govresearchgate.netnih.govdntb.gov.ua

Induction of Apoptosis and Cellular Differentiation in Cancer Cell Lines

Laricitrin has been shown to influence fundamental cellular processes such as apoptosis and differentiation in cancer cells. Flavonoids, the class of compounds to which laricitrin belongs, have been demonstrated to induce apoptosis in colorectal cancer cells through a pathway mediated by mitochondria. nih.gov In lung cancer cell lines such as H460 and A549, flavonoids have been observed to suppress growth by inducing cell cycle arrest and promoting apoptosis. nih.gov

Furthermore, laricitrin plays a role in cellular differentiation, particularly in the context of the immune system's interaction with cancer. Research indicates that laricitrin can ameliorate the suppressive effects of lung cancer on the differentiation, maturation, and function of dendritic cells (DCs). nih.gov In the presence of lung cancer cells (A549 and CL1-5), which typically hinder DC development, laricitrin treatment has been found to stimulate DC differentiation and maturation. nih.gov This is evidenced by the decrease of the monocyte marker CD14 and the increase of the DC marker CD1a. nih.gov This modulation of DC differentiation is crucial as it can influence the subsequent immune response against the tumor.

Inhibition of Angiogenesis and Metastasis in Preclinical Models

The progression of cancer is heavily reliant on the formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis). Preclinical studies have highlighted laricitrin's potential to interfere with these critical processes.

In the context of metastasis, research has shown that laricitrin can decrease the migration and invasion of lung cancer cells. nih.govspandidos-publications.com Specifically, in preclinical models involving lung cancer cell lines like H1395 and HCC2935, laricitrin was able to inhibit the migration and invasion induced by the tumor microenvironment. spandidos-publications.com While it did not inhibit the proliferation of these lung cancer cells, its ability to suppress their movement is a significant finding in the context of preventing metastasis. spandidos-publications.com

Angiogenesis is another key target of anti-cancer therapies. Natural compounds are being increasingly investigated for their ability to inhibit this process. mdpi.com While direct studies on laricitrin's anti-angiogenic effects are ongoing, the broader class of flavonoids has shown promise in this area. mdpi.com The inhibition of angiogenesis effectively cuts off the nutrient supply to tumors, thereby hindering their growth and survival. mdpi.com

Synergistic Interactions with Chemotherapeutic Agents in Preclinical Models

A promising area of cancer research involves combining natural compounds with conventional chemotherapeutic drugs to enhance efficacy and potentially reduce side effects. brieflands.com

Potentiation of Cisplatin Activity

Laricitrin has demonstrated a synergistic effect when combined with the commonly used chemotherapy drug, cisplatin. nih.govresearchgate.net In preclinical mouse models of lung cancer, the combination of laricitrin and cisplatin resulted in a significant decrease in tumor nodules compared to treatment with cisplatin alone. nih.gov This suggests that laricitrin can potentiate the anticancer activity of cisplatin, making it a potential candidate for chemoimmunotherapy approaches. nih.govnih.gov The ability of natural compounds to enhance the effectiveness of drugs like cisplatin is a significant area of study, as it could lead to more effective treatment regimens with potentially lower toxicity. nih.govmdpi.comjppres.com

Inhibition of Benzo(a)pyrene-Induced Cellular Progression

Benzo(a)pyrene (BaP) is a carcinogen found in sources like cigarette smoke and automobile exhaust that is known to be associated with lung cancer. nih.gov BaP can stimulate lung cancer cells and promote a tumor microenvironment that favors cancer progression, including the migration and invasion of cancer cells. nih.govspandidos-publications.com

Research has shown that laricitrin can suppress the progression of lung cancer cells that is promoted by BaP within the lung cancer tumor microenvironment. nih.govspandidos-publications.com Specifically, laricitrin has been observed to reverse the increased migration and invasion of lung cancer cells induced by BaP-exposed tumor-associated dendritic cells. nih.govspandidos-publications.comnih.gov This effect was particularly noted in the H1395 lung cancer cell line. nih.gov These findings suggest that laricitrin may have a protective effect against the cancer-promoting effects of environmental carcinogens like BaP. nih.govspandidos-publications.com

Broad Antioxidant Properties of Laricitrin Derivatives

Laricitrin and its derivatives are part of the flavonoid family, which is well-known for its antioxidant properties. taylorandfrancis.comnih.gov These compounds are found in various natural sources, including grapes. taylorandfrancis.com

Methylated derivatives of myricetin (B1677590), such as laricitrin and syringetin (B192474), have been shown to possess strong antioxidant activities. nih.gov In preclinical studies using the nematode Caenorhabditis elegans, these derivatives were found to decrease oxidative stress and reduce the accumulation of lipofuscin, a marker of cellular aging. nih.gov The antioxidant properties of these compounds are believed to contribute to their health-promoting effects. nih.govresearchgate.net Glycoside derivatives of laricitrin, such as laricitrin 3-O-glucoside, also exhibit antioxidant properties. chemfaces.com The antioxidant capacity of these compounds is a key aspect of their biological activity and is an area of ongoing research.

Structure Activity Relationship Sar Investigations of Laricitrin and Its Derivatives

Impact of Glycosylation on Biological Activity

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to a molecule, is a crucial post-translational modification that can significantly alter a compound's structure, stability, and biological activity. frontiersin.orglonza.commabion.eu In flavonoids, the attachment of a sugar typically converts the aglycone (the non-sugar part) into a glycoside. This modification can have a profound impact on the molecule's pharmacological profile.

Research on flavonoid glycosides has often shown that the aglycone form exhibits more potent biological activity than its glycosylated counterpart. For instance, a study investigating compounds from Ginkgo biloba fruits found that the aglycone of a related compound, ginkgopanoside, displayed stronger 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity than the full glycoside. nih.govresearchgate.net This suggests that the presence of the glucose moiety may decrease its antioxidant potential. nih.govresearchgate.net Similarly, studies comparing the flavonoid myricetin (B1677590) to its glycoside, myricitrin, revealed that myricetin had a stronger inhibitory effect on human prostate cancer cells. ebi.ac.uk

In the case of laricitrin (B37798), one of its known glycosides is Laricitrin 3-Rutinoside, which has been isolated from Ginkgo biloba. nih.govresearchgate.net While this specific glycoside has demonstrated protective effects against damage in human dermal fibroblasts, the general principle observed in other flavonoids suggests that laricitrin in its aglycone form might possess different or even more potent activity in certain biological assays. nih.govresearchgate.net The sugar portion can affect the molecule's solubility, membrane permeability, and ability to interact with target proteins, often reducing its direct activity compared to the more compact aglycone.

Table 1: Comparison of Aglycone vs. Glycoside Activity for Related Flavonoids

| Compound Pair | Biological System/Assay | Finding | Reference |

|---|---|---|---|

| Myricetin vs. Myricitrin | Human Prostate Cancer Cells (PC-3) | Myricetin showed stronger inhibitory and apoptosis-inducing effects than myricitrin. | ebi.ac.uk |

Influence of Methylation Patterns on Biological Effects

DNA methylation is an epigenetic modification that can regulate gene expression without altering the DNA sequence itself. cd-genomics.commdpi.com In flavonoid chemistry, methylation refers to the addition of a methyl group (-CH3) to a hydroxyl group (-OH), forming a methoxy (B1213986) group (-OCH3). This seemingly small change can have a significant impact on the molecule's biological properties.

Laricitrin is the 3'-O-methyl derivative of myricetin, meaning it has a methoxy group at the 3' position on its B-ring, whereas myricetin has a hydroxyl group at that same position. nih.gov Myricetin can be further methylated to form syringetin (B192474), which has two methoxy groups (at the 3' and 5' positions). nih.govexcli.de This series of compounds—myricetin, laricitrin, and syringetin—provides a clear model for studying the influence of B-ring methylation on biological activity.

Comparative Analysis with Parent Aglycones and Related Flavonoids

To fully understand laricitrin's SAR, it is essential to compare it with its parent aglycone, myricetin, and other structurally related flavonoids like quercetin (B1663063) and kaempferol. These flavonols share the same basic C6-C3-C6 skeleton but differ in the substitution pattern on their B-ring. nih.gov

Laricitrin vs. Myricetin: Myricetin is the direct parent aglycone of laricitrin. nih.gov Myricetin is known for a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. excli.denih.gov The primary structural difference is the 3'-methoxy group in laricitrin versus the 3'-hydroxyl group in myricetin. This single methylation is expected to modulate these activities. For example, the antioxidant activity of flavonoids is heavily dependent on the number and position of free hydroxyl groups. Therefore, myricetin, with six -OH groups, is often reported as a more potent antioxidant than its methylated derivatives. nih.gov

Laricitrin vs. Other Flavonols: The major dietary flavonols—kaempferol, quercetin, and myricetin—differ by the number of hydroxyl groups on the B-ring (one, two, and three, respectively). acs.org Laricitrin fits within this spectrum as a methylated version of the most hydroxylated member. Comparing their activities reveals key SAR insights:

Hydroxylation: Generally, increasing the number of hydroxyl groups on the B-ring enhances antioxidant activity. Myricetin is often a stronger antioxidant than quercetin and kaempferol. nih.gov

Methylation: Laricitrin and syringetin are methylated forms of myricetin. nih.gov This methylation can alter the specificity of the flavonoid for certain enzymes or receptors, potentially leading to unique biological effects not seen with the parent compound.

Table 2: Structural Comparison of Laricitrin and Related Flavonols

| Compound | B-Ring Substitution Pattern | Relationship to Laricitrin |

|---|---|---|

| Laricitrin | 3'-Methoxy, 4'-Hydroxy, 5'-Hydroxy | - |

| Myricetin | 3'-Hydroxy, 4'-Hydroxy, 5'-Hydroxy | Parent Aglycone |

| Syringetin | 3',5'-Dimethoxy, 4'-Hydroxy | Further Methylated Derivative |

| Quercetin | 3'-Hydroxy, 4'-Hydroxy | Different Hydroxylation Pattern |

Computational and Experimental SAR Approaches

The investigation of SAR for compounds like laricitrin relies on both experimental and computational methods.

Experimental Approaches: The primary experimental method involves synthesizing or isolating a series of related compounds and testing their biological activity in various assays. For laricitrin and its derivatives, this includes isolation from natural sources like grape pomace or Rhododendron luteum leaves, followed by purification. researchgate.netmdpi.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are crucial for identifying and quantifying these compounds in complex mixtures and verifying their structure. researchgate.netmdpi.com Biological activity is then measured using in vitro assays (e.g., enzyme inhibition, antioxidant capacity, cell culture experiments) to establish relationships between structural changes and their effects. nih.govebi.ac.uk

Computational Approaches: In recent years, computational methods, often referred to as in silico studies, have become indispensable for predicting SAR. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical relationships between chemical structure and biological activity. wikipedia.org Molecular docking is another powerful tool that simulates how a ligand (like laricitrin) binds to the active site of a target protein. researchgate.net These models can predict the binding affinity and orientation of the flavonoid, offering insights into why certain structural features are important. For example, docking studies on other flavonoids have shown that the core flavonoid skeleton is vital for binding, while attached sugar moieties can influence the orientation and stability of the binding. researchgate.net Such approaches can guide the synthesis of new derivatives with potentially improved activity.

Ecological and Plant Physiological Significance of Laricitrin

Role in Plant Metabolism and Development

Laricitrin (B37798) is a product of secondary metabolism in plants, a complex network of biochemical reactions essential for their growth and development. numberanalytics.com It is formed from myricetin (B1677590) through the action of the enzyme myricetin O-methyltransferase. wikipedia.org This process of O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a crucial step in the biosynthesis of various flavonoids. researchgate.netnih.gov OMTs contribute to the structural diversity of flavonoids by adding methyl groups to their core structure. nih.gov

The biosynthesis of laricitrin is part of the broader phenylpropanoid pathway, which is fundamental to the production of a wide array of plant secondary metabolites. researchgate.net The specific enzymes involved, like flavonoid O-methyltransferases (FOMTs), belong to different classes and exhibit specificity for certain substrates, leading to the production of diverse methylated flavonoids. mdpi.commdpi.com

Contribution to Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms to protect themselves from a variety of threats, including pathogens and herbivores. slideshare.netlibretexts.org Secondary metabolites, such as laricitrin, are key components of this defense system. libretexts.org The O-methylation of flavonoids like myricetin to form laricitrin can enhance their antimicrobial properties, providing a crucial defense against pathogens. mdpi.com

Flavonoids contribute to plant defense in several ways. They can act as toxins to insects and other herbivores, deterring them from feeding. nih.gov Their presence can alter the taste and nutritional value of plant tissues, making them less palatable. nih.gov Furthermore, in response to pathogen attacks, plants can accumulate flavonoids at the site of infection. nih.gov These compounds can induce a hypersensitive response, a form of programmed cell death that limits the spread of the pathogen. libretexts.orgnih.gov

Recent studies have highlighted the role of flavonoids in the defense against specific diseases. For instance, in citrus plants, an increased concentration of flavonoids, including laricitrin, was observed in response to infection by Candidatus Liberibacter asiaticus, the bacterium that causes Huanglongbing (HLB). frontiersin.org This suggests that laricitrin and other flavonoids play a direct role in the plant's defense response to this devastating disease. frontiersin.org The methylation of flavonoids is a key modification that can improve their biological activity and stability, thus enhancing their defensive capabilities. mdpi.comnih.gov

Influence on Plant Pigmentation and Color Formation

Plant pigments are responsible for the vibrant colors of flowers, fruits, and leaves, playing a crucial role in attracting pollinators and seed dispersers. repetitio.ainih.gov Flavonoids, including anthocyanins and flavonols like laricitrin, are major contributors to plant coloration. nih.govijnrd.org While anthocyanins are primarily responsible for red, purple, and blue hues, other flavonoids can contribute to yellow and ivory colors. nih.govijnrd.org

Adaptation to Environmental Stresses

Plants are constantly exposed to a range of environmental stresses, including drought, high salinity, extreme temperatures, and UV radiation. nih.govcabidigitallibrary.org To survive, they have developed various adaptation strategies at the morphological, physiological, and biochemical levels. nottingham.ac.ukresearchgate.net The production of secondary metabolites, including flavonoids like laricitrin, is a key component of these adaptive responses. nih.govnih.gov

Environmental stresses often lead to the production of reactive oxygen species (ROS) in plants, which can cause cellular damage. nih.govcabidigitallibrary.org Flavonoids are powerful antioxidants that can scavenge these harmful ROS, thereby protecting the plant from oxidative stress. nih.gov The accumulation of flavonoids is often stimulated by various environmental stressors, such as high light intensity and UV radiation. nih.gov

The O-methylation of flavonoids, leading to the formation of compounds like laricitrin, can enhance their stability and lipophilicity, which may improve their ability to function in different cellular compartments and stressful conditions. mdpi.com Research has shown that UV-B radiation can significantly increase the expression of O-methyltransferase genes, leading to the biosynthesis of methylated flavonoids. nih.gov This suggests a direct role for these compounds in protecting the plant from the damaging effects of UV radiation. nih.gov Furthermore, the accumulation of various cryo-protective compounds, which can include flavonoids, helps plants adapt to low temperatures. nih.gov The ability of plants to modulate their metabolism and produce compounds like laricitrin is crucial for their resilience and survival in a changing environment. frontiersin.org

Advanced Research Perspectives and Potential Applications

Elucidation of Novel Molecular Targets and Binding Interactions

The therapeutic potential of Laricitrin (B37798) is intrinsically linked to its ability to interact with specific molecular targets within the body. Research, primarily through computational and in-vitro models, has begun to identify these targets, revealing a multi-faceted mechanism of action. Molecular docking simulations, a key computational technique for predicting the binding affinity between molecules, have been instrumental in this area. mdpi.com